molecular formula C12H19N B14509077 2,2,3,7-Tetramethylocta-3,6-dienenitrile CAS No. 63089-72-5

2,2,3,7-Tetramethylocta-3,6-dienenitrile

Cat. No.: B14509077
CAS No.: 63089-72-5
M. Wt: 177.29 g/mol
InChI Key: VRKKGCRBVWEEAF-UHFFFAOYSA-N
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Description

2,2,3,7-Tetramethylocta-3,6-dienenitrile is an organic compound with the molecular formula C12H19N. It is characterized by the presence of multiple methyl groups and a nitrile functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,7-Tetramethylocta-3,6-dienenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method involves the use of alkyne precursors, which undergo a series of addition and substitution reactions to form the desired compound. The reaction conditions often include the use of catalysts, such as palladium or nickel, to facilitate the formation of the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,7-Tetramethylocta-3,6-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

2,2,3,7-Tetramethylocta-3,6-dienenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,3,7-Tetramethylocta-3,6-dienenitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can form strong interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s structure allows it to participate in a range of chemical reactions, making it a valuable tool in both research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethylocta-2,6-dienenitrile
  • 2,2,7,7-Tetramethylocta-3,5-diyne
  • 3,6-Octadienenitrile

Uniqueness

2,2,3,7-Tetramethylocta-3,6-dienenitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile group. This unique structure imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs. The compound’s versatility and reactivity make it a valuable asset in various fields of research and industry.

Properties

CAS No.

63089-72-5

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,2,3,7-tetramethylocta-3,6-dienenitrile

InChI

InChI=1S/C12H19N/c1-10(2)7-6-8-11(3)12(4,5)9-13/h7-8H,6H2,1-5H3

InChI Key

VRKKGCRBVWEEAF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)C(C)(C)C#N)C

Origin of Product

United States

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